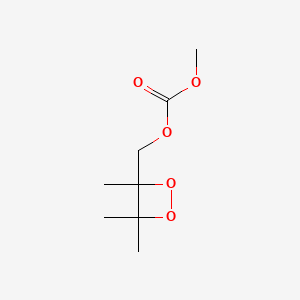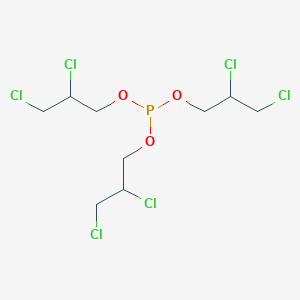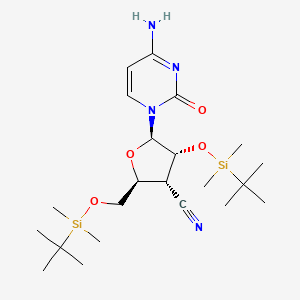
Cytidine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a synthetic nucleoside analog. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications confer unique chemical properties that make it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 5’ positions of cytidine are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of Cyano Group: The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction using a suitable cyano donor like cyanogen bromide (BrCN).
Deoxygenation: The deoxygenation at the 3’ position is achieved using a reducing agent such as triethylsilane in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The silyl protecting groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study nucleic acid interactions and modifications. Its modified structure can help in understanding the role of specific nucleoside modifications in biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry
In the industrial sector, it is used in the production of specialized nucleoside analogs for research and development purposes. Its unique properties make it valuable in the synthesis of high-value chemical products.
Mécanisme D'action
The mechanism of action of Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The cyano and deoxy modifications at the 3’ position interfere with the normal base-pairing and elongation processes, while the silyl protecting groups at the 2’ and 5’ positions provide steric hindrance, further affecting nucleic acid interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxy-3’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)cytidine
- 3’-Cyano-3’-deoxycytidine
- 2’,5’-Bis-O-((1,1-dimethylethyl)dimethylsilyl)cytidine
Uniqueness
Cytidine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is unique due to the combination of cyano, deoxy, and silyl modifications. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. Its ability to interfere with nucleic acid synthesis and function makes it particularly valuable in research and potential therapeutic applications.
Propriétés
Numéro CAS |
121055-68-3 |
|---|---|
Formule moléculaire |
C22H40N4O4Si2 |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolane-3-carbonitrile |
InChI |
InChI=1S/C22H40N4O4Si2/c1-21(2,3)31(7,8)28-14-16-15(13-23)18(30-32(9,10)22(4,5)6)19(29-16)26-12-11-17(24)25-20(26)27/h11-12,15-16,18-19H,14H2,1-10H3,(H2,24,25,27)/t15-,16-,18-,19-/m1/s1 |
Clé InChI |
WMSIRCDICHBPAB-PSBWJHGTSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C)C#N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


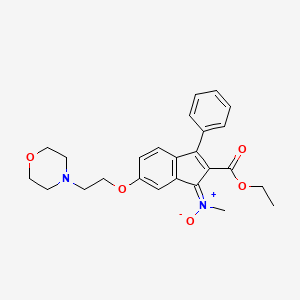
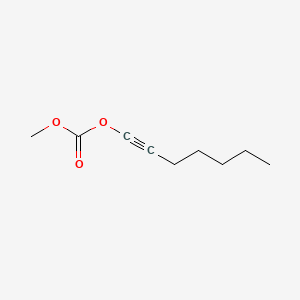

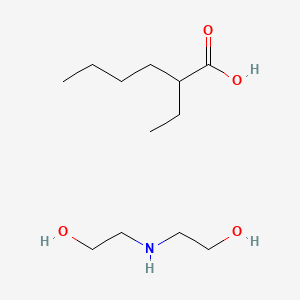
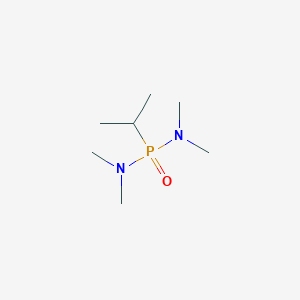
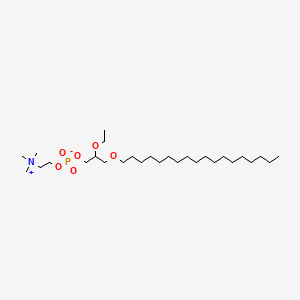
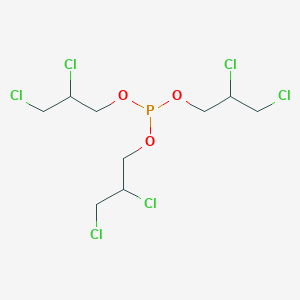
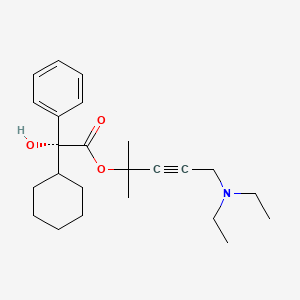

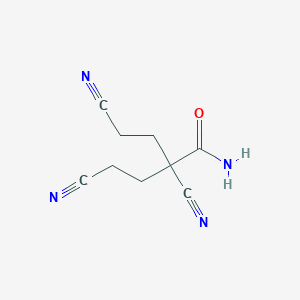
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
